molecular formula C7H8INO2 B2453403 1-(Carboxymethyl)pyridin-1-ium iodide CAS No. 157102-58-4

1-(Carboxymethyl)pyridin-1-ium iodide

Cat. No.: B2453403
CAS No.: 157102-58-4
M. Wt: 265.05
InChI Key: XGIASUSGIPZOBW-UHFFFAOYSA-N
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Description

1-(Carboxymethyl)pyridin-1-ium iodide is an organic compound with the molecular formula C7H8INO2. It is a pyridinium salt, characterized by the presence of a carboxymethyl group attached to the nitrogen atom of the pyridine ring.

Preparation Methods

The synthesis of 1-(Carboxymethyl)pyridin-1-ium iodide typically involves the reaction of pyridine with iodomethane in the presence of a base, followed by the addition of chloroacetic acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile. The product is then purified through recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(Carboxymethyl)pyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridinium N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the pyridinium salt to the corresponding pyridine derivative. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl group, leading to the formation of esters, amides, or other derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alcohols can yield esters, while the reaction with amines can produce amides .

Scientific Research Applications

1-(Carboxymethyl)pyridin-1-ium iodide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Carboxymethyl)pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The carboxymethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The pyridinium ring can also participate in π-π stacking interactions, further enhancing its binding affinity .

Comparison with Similar Compounds

Similar compounds to 1-(Carboxymethyl)pyridin-1-ium iodide include other pyridinium salts such as 2-chloro-1-methylpyridinium iodide and 1-methylpyridinium iodide. These compounds share structural similarities but differ in their functional groups and reactivity. For example, 2-chloro-1-methylpyridinium iodide is commonly used as a dehydrating agent in organic synthesis, while 1-methylpyridinium iodide is used in the preparation of pyridinium-based ionic liquids .

This compound stands out due to its unique carboxymethyl group, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-pyridin-1-ium-1-ylacetic acid;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.HI/c9-7(10)6-8-4-2-1-3-5-8;/h1-5H,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIASUSGIPZOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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